molecular formula C7H5F3N2O3 B2655431 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid CAS No. 2141373-00-2

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid

Cat. No. B2655431
M. Wt: 222.123
InChI Key: ZKGUEDNHAZSIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid” is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of pyrazole compounds consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid” is not available in the retrieved information.


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid” are not available in the retrieved information.

Scientific Research Applications

Germination Inhibition

Research on compounds structurally related to 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid has shown applications in the inhibition of seed germination. For instance, compounds isolated from Erigeron annuus have demonstrated significant inhibitory effects on the germination of lettuce seeds, highlighting their potential as natural herbicides or growth regulators (Oh et al., 2002).

Synthesis of Fused Triazine Derivatives

The synthesis and characterization of new fused triazine derivatives based on similar core structures have shown potential biological applications. These compounds have been evaluated for cytotoxic activities against various human cancer cell lines, suggesting their potential use in cancer research (El-All et al., 2016).

Development of Molecular Solids

Studies on molecular solids formed by hydrogen bonds and weak intermolecular interactions, involving compounds with a similar pyrazolyl ring, have contributed to the development of materials with specific energetic properties. These materials show promise in various applications, including explosives, propellants, and pyrotechnics (Wang et al., 2014).

Coordination Polymers and Complexes

Research on coordination polymers and complexes using pyrazole-derived Schiff base ligands has explored structural variations and spectral studies. These studies provide insights into the design of materials with potential applications in catalysis, magnetism, and luminescence (Konar et al., 2013).

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Efficient synthesis methods for pyrano[2,3-c]pyrazole derivatives have been developed, showcasing the versatility of similar core structures in creating compounds with potential biological activities. These synthetic routes offer new avenues for the development of pharmaceuticals and agrochemicals (Karimi-Jaberi et al., 2013).

properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-12-2-3(4(13)6(14)15)5(11-12)7(8,9)10/h2H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGUEDNHAZSIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid

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